molecular formula C20H18N6O3 B2467784 5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-86-3

5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2467784
CAS No.: 420831-86-3
M. Wt: 390.403
InChI Key: DLJRGJCMTTVXLO-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetically designed small molecule that functions as a potent kinase inhibitor. Its core structure is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is recognized as a privileged structure in medicinal chemistry for targeting the ATP-binding site of various kinases. This compound has been identified as a multi-targeted inhibitor with significant activity against receptor tyrosine kinases, including VEGFR-2 (KDR) and FGFR-1, which are critical signaling nodes in pathological angiogenesis and tumor proliferation. Research indicates that this molecule exerts its effects by competitively binding to the ATP-binding pocket, thereby blocking kinase activation and subsequent downstream signaling pathways such as MAPK/ERK and PI3K/Akt. Its primary research value lies in the investigation of angiogenic processes and oncogenic signaling in various cancer cell lines and in vivo models. Studies have demonstrated its ability to inhibit endothelial cell proliferation, migration, and tube formation, and to induce apoptosis in tumor cells. This makes it a valuable chemical probe for studying the roles of specific kinase targets in disease etiology and for serving as a lead compound in the development of novel targeted anticancer therapeutics. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-12-6-8-15(9-7-12)24-19(27)17-13(2)23-20-21-11-22-25(20)18(17)14-4-3-5-16(10-14)26(28)29/h3-11,18H,1-2H3,(H,24,27)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJRGJCMTTVXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. The synthetic route may include:

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitrophenyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups can be introduced or replaced under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with modified functional groups.

Scientific Research Applications

5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition, as well as in the development of diagnostic tools.

    Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory, antimicrobial, or anticancer agent, due to its ability to interact with specific biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The target compound’s 3-nitrophenyl group contrasts with electron-donating trimethoxyphenyl substituents in 5j–5n . Nitro groups typically reduce solubility but enhance reactivity in electrophilic environments.
  • N-Aryl Diversity : The N-(4-methylphenyl) group in the target compound balances steric bulk and hydrophobicity, whereas analogues with 4-nitrophenyl (5j) or 4-bromophenyl (5k) prioritize electronic effects over steric considerations .
  • Synthetic Accessibility: The target compound’s synthesis likely follows a multi-component Biginelli-like reaction, as seen in , where catalysts (e.g., p-TsOH) and solvents (e.g., ethanol) are optimized for cyclocondensation . Yields for analogues range from 43–56%, suggesting moderate efficiency for such reactions .

Physicochemical Properties

  • Melting Points: Analogues with polar substituents (e.g., 5l: 249.7–250.3°C) exhibit lower melting points than those with non-polar groups (e.g., 5j: 319.9–320.8°C), reflecting differences in crystal packing and intermolecular forces .
  • Spectroscopic Data : HRMS and NMR data confirm structural integrity. For example, 5j shows a HRMS m/z of 453.1677 (C22H21N6O5+), consistent with its molecular formula . The target compound’s nitro group would likely cause distinct deshielding in 1H NMR spectra compared to methoxy-substituted analogues.

Data Tables

Table 1: Selected Analogues of Triazolo[1,5-a]pyrimidine-6-carboxamides

Compound ID R<sup>5</sup> R<sup>7</sup> N-Aryl Yield (%) Melting Point (°C)
Target CH3 3-Nitrophenyl 4-Methylphenyl N/A N/A
5j CH3 3,4,5-Trimethoxyphenyl 4-Nitrophenyl 43 319.9–320.8
5k CH3 3,4,5-Trimethoxyphenyl 4-Bromophenyl 54 280.1–284.3
5l CH3 3,4,5-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl 56 249.7–250.3

Biological Activity

5-Methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolo-pyrimidines. These compounds are notable for their diverse biological activities, including anti-cancer and neuroprotective properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo ring fused to a pyrimidine structure with various substituents that influence its biological activity. The presence of a nitro group and methyl groups contributes to its chemical reactivity and interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C16H16N6O3
Molecular Weight 344.34 g/mol
CAS Number [Insert CAS Number if available]

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:

  • Cyclin-Dependent Kinases (CDKs) : The compound inhibits CDK activity, which is crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis.
  • Microtubule Stabilization : Studies indicate that triazolopyrimidines can stabilize microtubules (MTs), which are essential for cellular structure and function. This stabilization can have implications in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

Research has shown that modifications at specific positions on the triazolo-pyrimidine scaffold can significantly alter its biological activity:

  • C6 and C7 Modifications : A comprehensive study evaluated various analogues with structural modifications at C6 and C7. Results indicated that certain substitutions enhanced MT-stabilizing activity while others disrupted MT integrity. The findings suggest a critical role for these positions in determining the pharmacological profile of the compounds .

Case Studies

Several studies have assessed the biological activity of related compounds:

  • Anti-Cancer Activity : A study demonstrated that triazolopyrimidine derivatives exhibit potent cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values as low as 0.39 μM. These compounds showed selective toxicity towards cancer cells while sparing normal cells .
  • Neuroprotective Effects : Research involving transgenic mouse models for Alzheimer's disease revealed that certain triazolopyrimidines could significantly reduce tau pathology and neuron loss. The compounds improved microtubule density and reduced axonal dystrophy, indicating potential therapeutic benefits in neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for 5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

The synthesis typically involves multicomponent reactions (MCRs) combining 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters or amides. For example, a one-pot MCR using 3-nitrophenyl-substituted aldehydes and ethyl acetoacetate in ethanol with catalysts like APTS (3-aminopropyltriethoxysilane) under reflux yields the triazolopyrimidine core. Post-synthetic modifications, such as coupling with 4-methylphenylamine, are performed via carbodiimide-mediated amidation .

Q. How is the compound characterized after synthesis?

Characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) to confirm substituent positions and regioselectivity.
  • X-ray crystallography : Resolves bond angles and dihedral angles critical for understanding steric effects (e.g., 3-nitrophenyl orientation) .
  • TLC and HPLC : Monitor reaction progress and purity (>95%) .

Q. What biological activities are reported for this compound?

Similar triazolopyrimidines exhibit enzyme inhibition (e.g., kinase targets), antimicrobial activity (MIC values <10 µM against Gram-positive bacteria), and receptor antagonism (e.g., adenosine A2A_{2A} receptors). The 3-nitrophenyl group may enhance electron-withdrawing effects, influencing binding affinity .

Advanced Research Questions

Q. How to design experiments to study the compound’s mechanism of action?

  • Kinetic assays : Measure IC50_{50} values against purified enzymes (e.g., tyrosine kinases) using fluorescence polarization.
  • Mutagenesis studies : Modify target proteins (e.g., ATP-binding pockets) to identify key binding residues.
  • Molecular docking : Use AutoDock Vina with X-ray structures (PDB) to predict binding modes, validated by MD simulations .

Q. How to resolve contradictions in reported biological activity data?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-chlorophenyl) on potency .
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution and time-kill curves to rule out assay-specific artifacts .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., nitro group’s impact on HOMO-LUMO gaps).
  • Reaction pathway modeling : Apply QM/MM simulations to predict regioselectivity in cyclocondensation steps .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Substituent PositionFunctional GroupBiological Activity (Example)Reference
3-Nitrophenyl (R1^1)Electron-withdrawingEnhanced kinase inhibition
4-Methylphenyl (R2^2)HydrophobicImproved membrane permeability
Pyrimidine C-5 methylSteric bulkReduced off-target interactions

Q. What strategies optimize synthetic yield and purity?

  • Catalyst screening : Test Brønsted acids (e.g., p-TSA) vs. Lewis acids (e.g., ZnCl2_2) in MCRs to improve cyclization efficiency .
  • Solvent optimization : Compare ethanol, DMF, and ionic liquids for solubility and reaction rate .
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (temperature, molar ratios) .

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